molecular formula C8H14N2 B2591330 1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine CAS No. 910384-28-0

1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine

Cat. No. B2591330
CAS RN: 910384-28-0
M. Wt: 138.214
InChI Key: MTLXTAIUWACVSW-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine” is a chemical compound with the molecular formula C9H16N2 . It has an average mass of 152.237 Da and a monoisotopic mass of 152.131348 Da .


Physical And Chemical Properties Analysis

“1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine” has a density of 0.9±0.1 g/cm3, a boiling point of 221.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 87.9±20.4 °C .

Scientific Research Applications

Novel Routes in Organic Synthesis

1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine and its derivatives are utilized in novel synthetic pathways to produce complex organic compounds. For instance, one study explored a new synthesis method for 1,2,4-trisubstituted pyrroles, demonstrating the utility of these compounds in constructing heterocyclic structures, which are crucial in medicinal chemistry and material science (Friedrich, Wächtler, & Meijere, 2002). Another research developed a method for synthesizing 2-methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles, showcasing the chemical flexibility and potential applications of pyrrol-based compounds in creating bioactive molecules (Stroganova et al., 2013).

Advancements in Material Science

Pyrrol-derivatives have been investigated for their potential in material science. One study reported the development of polypyrrole-functionalized ruthenium carbene catalysts, demonstrating their efficiency as heterogeneous systems in olefin epoxidation. This highlights the role of such compounds in catalysis and materials chemistry (Dakkach et al., 2014).

Contributions to Crystal Engineering

The structural aspects of pyrrol-derivatives contribute to crystal engineering, a field pivotal for material science and nanotechnology. Research in this domain has identified robust supramolecular synthons involving pyrrole-2-carboxylates, paving the way for advanced crystal engineering techniques (Yin & Li, 2006).

properties

IUPAC Name

1-(1-methylpyrrol-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-7(9)6-8-4-3-5-10(8)2/h3-5,7H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLXTAIUWACVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine

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